molecular formula C15H22ClNO2S B3020102 2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide CAS No. 2411239-60-4

2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide

Cat. No.: B3020102
CAS No.: 2411239-60-4
M. Wt: 315.86
InChI Key: HRBQLVYZFHCTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylphenyl group, and a methylsulfinylpropyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Methylsulfinylpropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of methyl groups.

    N-(2-Methylsulfinylpropyl)-N-(3,5-dimethylphenyl)acetamide: Similar structure but without the chloro group.

Uniqueness

2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide is unique due to the presence of both the chloro and methylsulfinylpropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2S/c1-11-5-12(2)7-14(6-11)10-17(15(18)8-16)9-13(3)20(4)19/h5-7,13H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBQLVYZFHCTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN(CC(C)S(=O)C)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.